molecular formula C11H21N3O2 B7931342 N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7931342
M. Wt: 227.30 g/mol
InChI Key: UHOLDRZKLSBVJG-WCBMZHEXSA-N
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Description

N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction using an appropriate amine and reducing agent.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the acetamide moiety to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction mechanisms, leading to various biological effects.

Comparison with Similar Compounds

    N-Phenylacetamide: Similar in structure but lacks the pyrrolidine ring.

    N-Ethylacetamide: Similar but lacks the amino group and pyrrolidine ring.

    N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide: Similar but with a methyl group instead of an ethyl group.

Uniqueness: N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLDRZKLSBVJG-WCBMZHEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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